Journal Name:Synthetic Metals
Journal ISSN:0379-6779
IF:4
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/504105/description#description
Year of Origin:1979
Publisher:Elsevier BV
Number of Articles Per Year:191
Publishing Cycle:Monthly
OA or Not:Not
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-25 , DOI:
10.1016/j.polymdegradstab.2023.110450
Increasingly severe environmental pollution has spurred widespread concern regarding thermoplastics degradation. However, a lack of better understanding at the atomic level hinders the regulation of the related degradation processes. Through theoretical studies of three different typical plastics, first-principles calculations showed two basic reaction pathways for degradation: depolymerization and hydrogen-transfer-induced chain scission. The analyses of the reaction rates were consistent with those of the degradation energy barriers. Even at high temperatures, the differences in depolymerization and hydrogen transfer reactions in reaction rates and thermal perturbation probabilities are still greater than three orders of magnitude. Moreover, dynamic simulations confirm the existence of two reaction pathways and demonstrate that the two pathways occur sequentially. Our findings enrich the understanding of the basic processes of plastic degradation and may provide a reference for pyrolytic processing in waste management.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.polymdegradstab.2023.110459
Plastics have become a critical environmental problem due to their widespread use, high physico-chemical stability and the inefficiency of wastewater treatments. Despite the efforts to reduce production and to increase reuse and recycling, the current strategies for plastic waste treatment are not suitable to handle with the growing demand of plastics and the concomitant waste in an environmentally friendly manner.Herein, we review the existing strategies for the treatment of plastic waste, highlighting photocatalytic processes as a potential solution for the degradation of plastics. The possibility of incorporating photocatalysts to plastics during the production process could enhance their light-activated biodegradability. Parallelly, photocatalysts can be employed during waste treatment processes of non-biodegradable stable plastics. The scarcely studied factors affecting plastic photocatalytic degradation, namely catalyst type, reactor configuration, and radiation source (intensity and wavelength), are discussed, highlighting the role that photocatalytic processes can play in the future of plastic management. Finally, relevant quantification methods for measuring the photo-degradation of plastics are overviewed.We believe that photocatalysis can be an environmentally friendly strategy both to increase the biodegradability of plastics and to treat plastic waste. With this novel comprehensive overview, we hope to stimulate further research and innovation in this field.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.polymdegradstab.2023.110447
In this critical review article, the current state-of-the-art in composite solvolysis is reviewed against the backdrop of a growing need for recycling in the composites industry. The scope of the review includes all fibre types in any polymer matrix but focuses on articles since 2015. Given the unique position of solvolysis for recovering products from matrix recyclates, it is noteworthy that relatively few studies have examined this aspect of solvolysis in detail, although particular attention is given herein to the works that do consider matrix recyclates. An additional emphasis is placed on critiquing the potential for scalability/industrialisation of the different technologies and the associated blockers. After the state-of-the-art review, a ‘cheat sheet’ of a typical solvolysis process is given, describing the workflow of the recycling treatment, the common metrics by which its success is measured, what substrates solvolysis is most suitable for, finally culminating in a technology readiness level (TRL) assessment of solvolysis in the UK and worldwide.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-11 , DOI:
10.1016/j.polymdegradstab.2023.110429
We succeeded in detecting the radical intermediates produced during the thermo-oxidative degradation of polyamide 66 (PA66) in air between 80°C to 240°C, the temperature range for practical applications, using spin-trapping electron spin resonance (ST-ESR) even in the presence of oxygen, which interferes with ESR measurements. As a result, ST-ESR analysis has newly revealed the presence of two more radical intermediates, −●CH−NH− and ●(C=O)NH−, under air in addition to the two radical intermediates, ●CH2− and −CH2−●CH−CH2−, already found in the previous report, which was examined under oxygen-free conditions. The formation of those four radicals can be explained by hydrogen abstraction and β-scission in the autoxidation mechanism. The onset temperature of the rapid oxidation reaction observed in chemiluminescence (CL) measurement coincides with the one for generating the −●CH−NH− radical, indicating that the initial radical of thermo-oxidative degradation of PA66 is −●CH−NH− radical generated by selective oxygen attack on the NH-adjacent methylene group. This finding strongly supports previous reports that concluded hydrogen abstraction from the NH-adjacent methylene group is the main reaction under air.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-10 , DOI:
10.1016/j.polymdegradstab.2023.110439
The hydrolysis of PET was studied over a wide range of temperatures from 25 to 105 °C for duration up to 5 years in water. It was demonstrated that independent of the aging temperature, a decrease in the molar mass was witnessed due to chain scissions that occur during hydrolysis of the ester group. Above Tg, it was shown that chain scissions induced an increase in degree of crystallinity and amorphous layer thickness. However, this phenomenon, chemi-crystallization, was not observed at low temperatures, i.e. below Tg. This change reflects a different behavior when the polymer is exposed to water in the glassy or rubbery state. This was highlighted by the quite different activation energies below and above Tg, respectively equal to 31 ± 12 and 134 ± 4 kJ/mol.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-02 , DOI:
10.1016/j.polymdegradstab.2023.110428
The role of metal ions in improving the flame resistance of cotton prompted to investigate whether adding CaCl2 to the glycine-derived polyamidoamine M-GLY, an excellent intumescent flame retardant for cotton, increased its efficacy in this respect. Thermogravimetric analysis demonstrated a superior thermo-oxidative stability of cotton when treated with M-GLY/CaCl2 mixtures, particularly above 550°C, compared to cotton treated with either M-GLY or CaCl2, suggesting that they act synergistically. In horizontal flame spread tests, M-GLY/CaCl2 coatings proved to be even more efficient than M-GLY coatings. In vertical flame spread tests (VFSTs), where M-GLY failed to protect cotton even at add-ons >30%, M-GLY/CaCl2 coatings with add-ons 7% and 2%, respectively, inhibited cotton ignition producing only modest afterglow, and leaving an 82% residue. No other amino acid-derived polyamidoamine, except those containing disulfide groups, has proved as efficient in VFSTs, even at much higher add-ons. The set of data reported here prompts that the ionic interactions of calcium ions with the carboxylate groups of M-GLY induce the formation of even larger amounts of char compared to M-GLY and lets envisaging a synergistic action of these two components. This finding paves the way for the study of new polyamidoamine-based organic/inorganic flame retardants for cotton.
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-18 , DOI:
10.1016/j.polymdegradstab.2023.110483
Poly(N-vinylpyrrolidone) (PVP) is an industrial polymer that has many uses in cosmetic, pharmaceutical, and biomedical formulations due to its low toxicity. Nonetheless, the destruction of PVPs by free radicals such as HO• under physiological conditions and in the environment may result in the formation of dangerous compounds, especially in case of the further reaction of the transition state of the monomer N-vinylpyrrolidone (NVP) with HO•. A comprehensive study of the mechanism and kinetics of the radical reactions of the monomer NVP has not yet been carried out. Here we report on quantum chemical computations of the radical polymerization and degradation of the NVP in reactions with the hydroxyl radical in aqueous and lipidic media. It was found that the reaction of NVP with HO• radical has an overall rate constant of koverall(app) = 3.64×109 and 6.16×109 M−1 s−1 in pentyl ethanoate and water, respectively. The good agreement between the calculated rate constant in koverall(f) = 1.86×109 M−1 s−1 at pH ≈ 7.0) and experimental data (k(NVP + HO•) = 1.2–2.0 × 109 M−1 s−1 validates the accuracy of the computational method. The propagation rate constant (kp) was 3.80×103 M−1 s−1 in water, which is also in good agreement with experimental data under the studied conditions: kp(calculated)/kp(experimental) = 0.22−0.42. The RAF(C7)-FHT(C5-H) reaction was the primary mechanism for the radical initiation of NVP in the lipid medium, whereas the RAF(C6)-SET reaction was responsible for the initiation in an aqueous solution. Secondary interactions of the intermediates with the hydroxyl radical yielded a range of products that were assessed and found to be less hazardous to the environment than NVP.
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.polymdegradstab.2023.110471
A novel reactive flame retardant named PPDA was synthesized by neutralizing phenyl phosphate (PPOA) with 4,4′-diamino diphenyl ether (ODA). When 2.5 wt% of PPDA was incorporated into epoxy resin (EP) alongside 2.5 wt% of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), EP/PPDA/DOPO composite possessed UL-94 V-0 rating and a limited oxygen index (LOI) of 34.2% while exhibiting a remarkable synergistic effect between PPDA and DOPO. In contrast to pure EP, EP/PPDA2.5/DOPO2.5 exhibited a significant reduction in peak heat release rate, total heat release, and total smoke production by 56.3%, 23.0%, and 26%, respectively, when increasing char yield to 30.2%. The synergistic system formed char with organic phosphorus structures containing P-O-C, P-N-C, and P=O bonds, along with benzene rings in the condensed phase, meanwhile forming P-containing radicals and non-flammable nitrogen-containing compounds in the gas stage. Additionally, it was discovered that the presence of the NH bond in PPDA and the P-H bond in DOPO facilitated the ring-opening reaction of the epoxy groups, which contributed to the preservation of the mechanical properties and transparency of the EP. PPDA/DOPO was a halogen-free, low-cost alternative for flame retardants, demonstrating excellent performance and potential for future applications.
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.polymdegradstab.2023.110457
This work prepared a catalyst-free fire retardant PET fiber by developing a Co-based metal-organic framework (Co-MOF), which synthesized in a facile one-step hydrothermal method. With merely addition of 0.4wt% Co-MOF into PET, the LOI value of PET composites reached to 28.0%, the peak heat release rate (pHRR) and total smoking production (TSP) were decreased by 36.97% and 20.75%, respectively. Compared with traditional antimony trioxide catalyst, Co-MOF could shorten the esterification and polycondensation time by 16% and 12%. The char formation, which increased by 44.6% compared with that of neat PET from thermogravimetric analysis (TGA), played the key role in imparting PET with superior fire safety. The research on the flame retardant mechanism shows that Co-MOF plays a role in both the gas phase and the condensed phase. Besides, the mechanical and spinnability of PET-0.4Co-MOF was improved. After heat-setting the as-spun fiber by 3.5 times of draft, its breaking strength and the breaking elongation reached 3.52 cN/dtex and 29.70%, respectively.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.polymdegradstab.2023.110441
How to develop polyurethane elastomer with excellent mechanical properties and quick repair ability under mild conditions still needs to be overcome and improved. The transformation from static amorphous structure to dynamic crystalline state is an important factor for natural rubber to obtain high elasticity and mechanical properties. Therefore, with the aim of strengthening the dynamic crystalline phase of polycarbonate, a kind of high-strength and fast self-healing polyurethane elastomer with dual-phase transformation function was prepared by molecular conformation design. After testing, the mechanical strength of the elastomer is about 47 MPa, and the fracture energy is about 216 J/m2. Under mild conditions, rapid self-repair can be achieved within 1000 minutes, and the repair efficiency is as high as 95%, which is far higher than that of previously reported high toughness materials. Through the microstructure test, it is found that ultimate tensile hardening strategy of elastomers is the key to obtain high mechanical properties. Loose amorphous structure endows the elastomer with excellent dynamic properties, which is conducive to the rearrangement of disulfide bonds in the structure, so that the elastomer can quickly self-repair in a short time. In addition, the elastomer is easy to recycle and biodegrade (the degradation rate is 30.4% at 35 days), which provides an excellent strategy for the design of a new generation of electronic skin carriers.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.10 | 132 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://ees.elsevier.com/synmet/
- Submission Guidelines
- https://www.elsevier.com/journals/synthetic-metals/0379-6779/guide-for-authors
- Reference Format
- https://www.elsevier.com/journals/synthetic-metals/0379-6779/guide-for-authors
- Collection Carrier
- •Original research papers •Short communications •Letters •Subject reviews •Conference news and announcements